N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a brominated phenyl group, a methyl group, and an indazole carboxamide moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-4-methylphenyl.
Indazole Formation: The brominated intermediate is then reacted with hydrazine derivatives to form the indazole ring. This step often requires acidic or basic conditions to facilitate ring closure.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the indazole intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the indazole ring and the methyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives.
Oxidation Products: Oxidized forms of the indazole ring or the methyl group.
Hydrolysis Products: Corresponding carboxylic acids and amines.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its properties in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the indazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Similar structure but lacks the indazole ring.
1-methyl-1H-indazole-3-carboxamide: Similar structure but lacks the brominated phenyl group.
N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is unique due to the presence of both the brominated phenyl group and the indazole carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIANAUEIJTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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